molecular formula C14H21NO5S B14153239 6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid CAS No. 3763-77-7

6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid

Cat. No.: B14153239
CAS No.: 3763-77-7
M. Wt: 315.39 g/mol
InChI Key: WIHVPBNXCMSLHE-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1H-quinoline (C₁₄H₁₉NO) is a nitrogen-containing heterocyclic compound characterized by an ethoxy group at position 6 and methyl groups at positions 2, 2, and 4 of the quinoline scaffold. Its sulfuric acid derivative likely forms a salt or complex, enhancing stability or modifying solubility.

Key structural features include:

  • Methyl groups: Enhance steric bulk and stability, reducing reactivity at substituted positions.
  • Sulfuric acid interaction: Likely acts as a counterion or catalyst, influencing solubility and reactivity .

Properties

CAS No.

3763-77-7

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline;sulfuric acid

InChI

InChI=1S/C14H19NO.H2O4S/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;1-5(2,3)4/h6-9,15H,5H2,1-4H3;(H2,1,2,3,4)

InChI Key

WIHVPBNXCMSLHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Initial Condensation with Acetone

The foundational synthesis route, documented in US Patent 1701144A, involves a two-step process starting with p-phenetidine (4-ethoxyaniline). In the first step, p-phenetidine reacts with acetone in the presence of iodine as a catalyst. The reaction proceeds under reflux at approximately 107°C for 36 hours, forming an intermediate identified as p-ethoxyacetoneanil. The stoichiometric ratio of p-phenetidine to acetone is critical, typically maintained at 3675 g : 740 g to maximize yield. Iodine catalyzes the condensation by facilitating the formation of a Schiff base intermediate, which undergoes cyclization upon heating.

Cyclization and Sulfate Formation

The intermediate p-ethoxyacetoneanil is subjected to cyclization by heating to 180–200°C under a stream of hydrogen chloride gas. This step induces dehydration and ring closure, yielding 2,4-dimethyl-6-ethoxyquinoline. Subsequent treatment with sulfuric acid converts the quinoline base into its sulfate salt. The final product is purified via fractional distillation under reduced pressure (10 mm Hg), with a boiling point range of 168–180°C. This method achieves moderate yields but requires meticulous control of HCl flow and temperature to prevent side reactions such as over-sulfonation.

Solid Super Acid-Catalyzed One-Pot Synthesis

Catalyst Design and Reaction Optimization

A modern approach, outlined in Chinese Patent CN113292491B, employs a solid super acid catalyst (SO₄²⁻/TiO₂-MoO₃) to streamline the synthesis. The catalyst’s Brønsted and Lewis acid sites enhance both condensation and cyclization steps, enabling a one-pot reaction. p-Phenetidine reacts with acetone in the presence of the catalyst at 45–60°C, followed by the addition of a hypochlorite oxidizer (e.g., NaClO) to facilitate cyclization. The sulfate group is introduced via in situ reaction with sulfuric acid, eliminating the need for separate sulfonation.

Advantages Over Traditional Methods

This method achieves a 92% conversion rate with a catalyst recovery efficiency of 85% after five cycles. Key benefits include:

  • Reduced reaction time : 8–12 hours vs. 36 hours in traditional methods.
  • Lower energy consumption : Operates at mild temperatures (45–60°C vs. 180–200°C).
  • Environmental sustainability : The solid catalyst minimizes waste compared to iodine or homogeneous acids.

Combes Quinoline Synthesis Adaptation

Mechanism and Conditions

The Combes synthesis, referenced in EvitaChem’s documentation, involves condensing aniline derivatives with β-diketones in concentrated sulfuric acid. For 6-ethoxy-2,2,4-trimethylquinoline, p-phenetidine reacts with acetylacetone (2,4-pentanedione) under acidic conditions. Sulfuric acid acts as both catalyst and solvent, promoting cyclization via electrophilic aromatic substitution. The reaction proceeds at 80–100°C for 6–8 hours, after which the sulfate salt precipitates upon cooling.

Yield and Purity Considerations

This method yields 75–80% pure product, with impurities arising from incomplete cyclization or over-alkylation. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity to >98%, as confirmed by HPLC.

Sulfonation of Ethoxyquin Base

Ethoxyquin Synthesis

The parent compound, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), is synthesized via acid-catalyzed cyclization of p-phenetidine and acetone. The dihydroquinoline intermediate is oxidized to the aromatic quinoline using hypochlorite or hydrogen peroxide.

Sulfate Salt Formation

Ethoxyquin is dissolved in anhydrous ether and treated with concentrated sulfuric acid at 0–5°C to prevent sulfonation at undesired positions. The sulfate salt precipitates as a white crystalline solid, isolated by filtration and dried under vacuum. This method achieves >95% yield with a melting point of 137–139°C.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Key Advantages
Traditional Two-Step Iodine/HCl 107–200°C 65–70% Well-established, scalable
Solid Super Acid SO₄²⁻/TiO₂-MoO₃ 45–60°C 92% High efficiency, recyclable catalyst
Combes Synthesis H₂SO₄ 80–100°C 75–80% Simple setup, low cost
Sulfonation of Ethoxyquin H₂SO₄ 0–5°C 95% High purity, minimal byproducts

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Solubility Profile Molecular Weight Key Features
6-Ethoxy-2,2,4-trimethyl-1H-quinoline 6-ethoxy, 2,2,4-trimethyl Low water solubility; soluble in organics 217.31 g/mol Hydrocarbon-like, stable structure
6-Methoxy-2,2,4-trimethyl-1-(tosyl)-1,2-dihydroquinoline 6-methoxy, 2,2,4-trimethyl, 1-tosyl Likely lower solubility due to tosyl group 357.47 g/mol Tosyl group enhances electrophilicity
6-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one 6-methyl, 2-CF₃, 4-keto Moderate polarity due to CF₃ and ketone 255.21 g/mol Increased lipophilicity from CF₃
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline 6-Cl, 2-cyclopropyl, 4-CF₃ Low polarity, high thermal stability 271.67 g/mol Halogen and CF₃ enhance bioactivity

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy groups (C₂H₅O) confer slightly higher hydrophobicity than methoxy (CH₃O), impacting solubility in polar solvents .
  • Tosyl vs. Sulfuric Acid : Tosyl groups (tosyl = p-toluenesulfonyl) introduce steric hindrance and electrophilic sites, whereas sulfuric acid may enhance ionic interactions .
  • Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability compared to methyl or ethoxy groups .

Role of Sulfuric Acid in Comparison to Other Catalysts

Sulfuric acid is pivotal in synthesizing and stabilizing quinoline derivatives. Key comparisons include:

  • Catalytic Efficiency : Sulfuric acid outperforms water in SO₃ hydrolysis, forming stable dimers critical for aerosol nucleation .
  • Green Chemistry : Tungstate and molybdate sulfuric acid (MSA) derivatives offer higher yields and selectivity in condensation reactions compared to traditional H₂SO₄ .
  • Autocatalysis : H₂SO₄ can catalyze its own formation, a unique property leveraged in atmospheric and industrial processes .

Biological Activity

6-Ethoxy-2,2,4-trimethyl-1H-quinoline; sulfuric acid is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives have been widely studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

The compound can be described by the following chemical properties:

PropertyDetails
Molecular Formula C14H21NO5S
Molecular Weight 299.39 g/mol
CAS Number 3763-77-7
IUPAC Name 6-Ethoxy-2,2,4-trimethylquinoline sulfate

The biological activity of 6-ethoxy-2,2,4-trimethyl-1H-quinoline; sulfuric acid is primarily attributed to its interaction with various molecular targets within biological systems.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to altered cell signaling and growth inhibition in cancer cells.
  • Membrane Interaction : It may disrupt cellular membranes, affecting membrane permeability and leading to cell lysis or apoptosis.
  • Signal Transduction : The compound can interfere with cellular signaling pathways that regulate cell proliferation and survival.

Antitumor Activity

Several studies have investigated the antitumor properties of quinoline derivatives, including 6-ethoxy-2,2,4-trimethyl-1H-quinoline; sulfuric acid. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.4
A375 (Melanoma)3.8
HCT116 (Colorectal)4.1

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinoline derivatives. The compound has shown effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential as an antimicrobial agent.

Case Studies

  • Case Study on Antitumor Activity : A study conducted by Smith et al. (2023) evaluated the effects of the compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug.
  • Case Study on Antimicrobial Effects : In a clinical trial assessing the efficacy of quinoline derivatives in treating bacterial infections, patients treated with formulations containing 6-ethoxy-2,2,4-trimethyl-1H-quinoline; sulfuric acid exhibited improved outcomes compared to those receiving standard treatments.

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